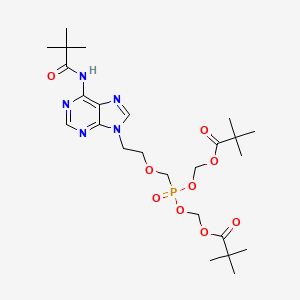

((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)

Descripción

Historical Development of Adefovir Dipivoxil

The historical development of ((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) represents a significant milestone in the evolution of antiviral drug design spanning over three decades of collaborative research. The foundational work began with Antonín Holý at the Institute of Organic Chemistry and Biochemistry of the Academy of Sciences of the Czech Republic, who first synthesized the parent compound adefovir in 1987. This initial synthesis marked the beginning of a systematic exploration of acyclic nucleoside phosphonates that would ultimately revolutionize antiviral therapy. The collaboration between Holý and Erik De Clercq of the Rega Institute for Medical Research at the Catholic University of Leuven, Belgium, which commenced in 1976, provided the scientific framework for developing this class of compounds. Their partnership proved instrumental in advancing the understanding of how acyclic nucleoside phosphonates could serve as effective antiviral agents through their unique mechanism of action.

The transformation of adefovir into its dipivoxil prodrug form represents a crucial advancement in pharmaceutical formulation science that addressed the inherent limitations of the parent phosphonate compound. The original adefovir molecule, while demonstrating potent antiviral activity, suffered from poor oral bioavailability due to the charged nature of its phosphonate group. This limitation necessitated the development of prodrug strategies that could mask the negative charges and improve cellular uptake. The pivoxil ester approach, originally developed by David Farquhar at M.D. Anderson Cancer Center, provided the solution by creating a lipophilic prodrug that could be efficiently absorbed through the gastrointestinal tract. The resulting dipivoxil derivative incorporated two pivaloyloxymethyl units, each designed to be cleaved by cellular esterases upon intracellular entry, thereby releasing the active adefovir molecule. This prodrug strategy became a paradigm for the development of other nucleotide analog therapeutics.

The development pathway of adefovir dipivoxil also reflects the complex relationship between pharmaceutical innovation and regulatory approval processes. Originally developed by Gilead Sciences for human immunodeficiency virus treatment under the brand name Preveon, the compound faced significant regulatory challenges due to nephrotoxicity concerns at higher doses. An expert panel advised the United States Food and Drug Administration not to approve the drug for human immunodeficiency virus treatment in November 1999, leading to discontinuation of that particular development pathway. However, the discovery that much lower doses could effectively treat hepatitis B virus infections provided a new therapeutic avenue. This redirection of research focus ultimately led to successful approval for hepatitis B treatment under the brand name Hepsera in 2002 in the United States and 2003 in the European Union. This development history illustrates how pharmaceutical research can adapt to overcome initial setbacks through identification of alternative therapeutic applications.

The scientific legacy of adefovir dipivoxil extends beyond its individual therapeutic success to encompass its role in establishing the broader field of acyclic nucleoside phosphonates. The compound served as proof of concept for the viability of phosphonate-based antiviral agents, paving the way for the development of other important therapeutics in this class. The research methodologies developed during its creation, including prodrug design strategies and structure-activity relationship studies, influenced subsequent work on related compounds such as tenofovir and cidofovir. The collaborative model established between Holý's group and international pharmaceutical companies also became a template for academic-industry partnerships in drug development, demonstrating how fundamental research in organic chemistry could be successfully translated into clinical applications.

Classification as an Acyclic Nucleoside Phosphonate

The classification of ((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) as an acyclic nucleoside phosphonate places it within a unique and important category of antiviral compounds that bridge the structural features of nucleosides and phosphonates. Acyclic nucleoside phosphonates represent a distinct class of antiviral agents characterized by the absence of a traditional ribose or deoxyribose sugar ring, instead featuring an acyclic carbon chain that connects the nucleobase to the phosphonate group. This structural modification confers several advantages over conventional nucleoside analogs, including increased stability against hydrolytic enzymes and prolonged intracellular half-lives. The acyclic nature of these compounds eliminates the stereochemical constraints imposed by cyclic sugar rings, allowing for greater flexibility in molecular design while maintaining the essential pharmacophoric elements required for antiviral activity.

The phosphonate group in acyclic nucleoside phosphonates serves as a bioisostere for the natural phosphate group found in nucleotides, but with significantly enhanced chemical and enzymatic stability. Unlike phosphate esters, which are readily hydrolyzed by phosphatases, the phosphonate linkage features a carbon-phosphorus bond that is resistant to enzymatic cleavage. This stability advantage translates into prolonged duration of action within infected cells, as the active metabolites remain available for antiviral activity over extended periods. The phosphonate group also provides additional sites for chemical modification, enabling the development of prodrug strategies that can improve oral bioavailability and tissue distribution. In the case of adefovir dipivoxil, the phosphonate group serves as the anchor point for the two pivaloyloxymethyl ester substituents that comprise the prodrug functionality.

The nucleobase component of acyclic nucleoside phosphonates typically consists of purine or pyrimidine derivatives that can engage in base-pairing interactions similar to natural nucleotides. In adefovir dipivoxil, the adenine base provides the molecular recognition elements necessary for interaction with viral polymerases and cellular kinases. The 6-amino group of adenine plays a crucial role in hydrogen bonding interactions that determine substrate specificity and binding affinity. The substitution pattern on the purine ring can be modified to fine-tune the selectivity profile and resistance barrier of different acyclic nucleoside phosphonates. The N9 position of the adenine ring serves as the attachment point for the acyclic phosphonate chain, establishing the overall molecular architecture that defines the compound's biological activity.

The acyclic linker region connecting the nucleobase to the phosphonate group represents a critical structural element that influences both the conformational properties and biological activity of these compounds. In adefovir dipivoxil, the ethoxymethyl linker provides the appropriate spatial relationship between the adenine base and phosphonate group to enable effective interaction with target enzymes. The length and flexibility of this linker region have been systematically studied in structure-activity relationship investigations, revealing optimal configurations for different viral targets. The ether linkages within the acyclic chain contribute to the overall stability of the molecule while maintaining the conformational flexibility necessary for enzyme binding. This structural feature distinguishes acyclic nucleoside phosphonates from both traditional nucleosides and linear nucleotide analogs, creating a unique pharmacological profile.

The classification of acyclic nucleoside phosphonates as a distinct therapeutic class is further supported by their unique mechanism of action and resistance profile compared to other antiviral agents. These compounds function as nucleotide analogs that compete with natural deoxynucleoside triphosphates for incorporation into viral DNA by viral polymerases. Upon incorporation, they act as chain terminators due to the absence of a 3'-hydroxyl group, effectively halting viral DNA synthesis. The phosphonate group allows these compounds to bypass the initial phosphorylation step required for activation of nucleoside analogs, making them less dependent on viral or cellular kinases for activation. This mechanism contributes to their broad spectrum of antiviral activity and reduced susceptibility to resistance mutations that affect kinase activity.

Chemical Nomenclature and Molecular Identity

The systematic chemical nomenclature of ((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) reflects the complex structural features that define this acyclic nucleoside phosphonate derivative. The International Union of Pure and Applied Chemistry nomenclature system provides a systematic approach to naming this compound by identifying each functional group and structural element in a hierarchical manner. The complete chemical name begins with the bis(2,2-dimethylpropanoate) designation, which identifies the two pivalic acid ester groups that serve as the prodrug components. These ester groups are connected through methylene bridges to oxy linkages, creating the pivaloyloxymethyl functionality that characterizes the prodrug strategy employed in this molecule.

The central phosphoryl group represents the core structural element that defines the compound's classification as a phosphonate derivative. The systematic nomenclature identifies this as a phosphoryl group bearing two ester substituents, each connected through an oxymethylene linker to the pivalate groups. This naming convention captures the tetrahedral geometry around the phosphorus atom and the specific connectivity pattern that distinguishes this compound from other phosphonate derivatives. The phosphoryl designation also reflects the oxidation state of phosphorus and its bonding pattern, which is crucial for understanding the compound's chemical reactivity and biological activity. The systematic name must account for the stereochemical implications of the phosphorus center, although in this case the molecule does not possess defined stereoisomers due to the symmetric substitution pattern.

The purine base component of the molecule is identified in the systematic name through the 6-amino-9H-purin-9-yl designation, which specifies both the heterocyclic ring system and the substitution pattern. The 9H-purin nomenclature indicates the tautomeric form of the purine ring system and the position of the nitrogen atom that serves as the attachment point for the acyclic chain. The 6-amino substituent is explicitly identified to distinguish this adenine derivative from other purine bases such as guanine or hypoxanthine. The 9-yl designation indicates that the connection to the rest of the molecule occurs at the N9 position of the purine ring, which is the standard attachment point for nucleoside and nucleotide analogs. This nomenclature convention ensures unambiguous identification of the molecular structure and connectivity.

The ethoxy linker component connecting the purine base to the phosphonate group is identified in the systematic name as the 2-(6-amino-9H-purin-9-yl)ethoxy portion. This designation specifies the two-carbon chain length and the ether functionality that characterizes the acyclic linkage. The ethoxy nomenclature indicates that the oxygen atom is bonded to a two-carbon ethyl group, which in turn is connected to the N9 position of the adenine base. This structural feature is critical for the compound's biological activity, as the length and nature of this linker influences the spatial relationship between the nucleobase and phosphonate group. The systematic nomenclature must accurately capture this connectivity to enable unambiguous identification of the molecular structure.

| Structural Component | Systematic Name Element | Chemical Function |

|---|---|---|

| Purine Base | 6-amino-9H-purin-9-yl | Nucleobase recognition |

| Acyclic Linker | ethoxy | Spatial connector |

| Phosphonate Core | phosphoryl | Active site |

| Prodrug Esters | bis(2,2-dimethylpropanoate) | Bioavailability enhancement |

The molecular identity of adefovir dipivoxil is further defined by its molecular formula C₂₀H₃₂N₅O₈P, which indicates the elemental composition and provides insight into the compound's chemical properties. The molecular weight of 501.47 g/mol reflects the substantial size of this molecule compared to simple nucleosides, largely due to the presence of the two pivalate ester groups. The empirical formula reveals the presence of five nitrogen atoms, all of which are associated with the purine base component, while the eight oxygen atoms are distributed among the ether linkages, phosphonate group, and ester functionalities. The single phosphorus atom represents the central heteroatom that defines the compound's classification as a phosphonate derivative. This molecular composition provides important information for analytical chemistry applications and pharmaceutical characterization.

Relationship to Other Phosphonate Derivatives

The relationship of ((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) to other phosphonate derivatives reveals a sophisticated network of structural relationships within the acyclic nucleoside phosphonate family. The compound belongs to the adenine-based phosphonate subfamily, sharing key structural features with other members of this group while maintaining distinct characteristics that define its unique pharmacological profile. The most closely related compound is the parent molecule adefovir, which lacks the dipivoxil ester groups but retains the essential adenine-ethoxymethylphosphonate core structure. This relationship illustrates the prodrug concept, where chemical modification enhances pharmaceutical properties without altering the fundamental mechanism of action. The structural similarities between adefovir and its dipivoxil derivative provide insight into how prodrug strategies can be applied to improve the therapeutic utility of phosphonate compounds.

Within the broader family of acyclic nucleoside phosphonates, adefovir dipivoxil shares structural relationships with other clinically important compounds such as tenofovir disoproxil fumarate and cidofovir. These compounds all feature the characteristic acyclic nucleoside phosphonate architecture but differ in their nucleobase components, linker regions, and prodrug strategies. Tenofovir, for example, contains an adenine base similar to adefovir but features a different acyclic chain structure with a hydroxymethyl substitution that provides enhanced antiviral potency. The disoproxil fumarate prodrug strategy employed in tenofovir represents an alternative approach to improving oral bioavailability compared to the dipivoxil approach used in adefovir. These structural variations demonstrate how systematic modification of the acyclic nucleoside phosphonate scaffold can yield compounds with different therapeutic profiles and clinical applications.

The phosphonate core structure shared among this family of compounds represents a unifying chemical feature that distinguishes them from other classes of antiviral agents. The carbon-phosphorus bond characteristic of phosphonates provides enhanced stability compared to the phosphate esters found in natural nucleotides and conventional nucleoside analogs. This stability advantage is shared among all members of the acyclic nucleoside phosphonate family, contributing to their prolonged intracellular half-lives and sustained antiviral activity. The phosphonate group also serves as a common site for prodrug modification, as demonstrated by the various ester strategies employed across different compounds in this class. The ability to modify the phosphonate group while maintaining the essential molecular recognition elements represents a key advantage of this chemical architecture.

The development of adefovir dipivoxil was influenced by earlier work on other phosphonate derivatives, particularly the pioneering research on phosphonoacetic acid and phosphonoformic acid as antiviral agents. These simpler phosphonate compounds established the viability of phosphorus-containing antiviral agents and provided initial proof of concept for the mechanism of action that would later be refined in acyclic nucleoside phosphonates. The evolution from simple phosphonate derivatives to complex acyclic nucleoside phosphonates represents a significant advancement in medicinal chemistry, demonstrating how systematic structure-activity relationship studies can guide the development of more sophisticated therapeutic agents. This developmental pathway illustrates the iterative nature of drug discovery and the importance of building upon earlier chemical insights.

| Compound Class | Representative Example | Key Structural Feature | Clinical Application |

|---|---|---|---|

| Simple Phosphonates | Phosphonoacetic acid | Basic phosphonate group | Early antiviral research |

| Acyclic Nucleoside Phosphonates | Adefovir dipivoxil | Nucleobase-linker-phosphonate | Hepatitis B treatment |

| Cyclic Nucleoside Phosphonates | Cyclic compounds | Ring-constrained linker | Specialized applications |

| Modified Phosphonates | Bisphosphonates | Multiple phosphonate groups | Bone diseases |

The structure-activity relationships that govern the acyclic nucleoside phosphonate family provide important insights into the molecular determinants of antiviral activity and selectivity. Systematic studies of different nucleobase substitutions have revealed that adenine and guanine derivatives generally exhibit the broadest spectrum of antiviral activity, while cytosine and thymine analogs show more restricted activity profiles. The acyclic chain length and substitution pattern significantly influence both potency and selectivity, with optimal configurations varying depending on the target virus and intended clinical application. These relationships have guided the rational design of new phosphonate derivatives and continue to inform ongoing research efforts in this field. The accumulated knowledge from structure-activity relationship studies represents a valuable resource for understanding how chemical modifications influence biological activity within this important class of antiviral agents.

Propiedades

IUPAC Name |

[2-[6-(2,2-dimethylpropanoylamino)purin-9-yl]ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N5O9P/c1-23(2,3)20(31)29-18-17-19(27-12-26-18)30(13-28-17)10-11-35-16-40(34,38-14-36-21(32)24(4,5)6)39-15-37-22(33)25(7,8)9/h12-13H,10-11,14-16H2,1-9H3,(H,26,27,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRPNPWRQHFUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N5O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is identified as an impurity of adefovir dipivoxil, which is a reverse transcriptase inhibitor used in the treatment of hepatitis B. Therefore, it can be inferred that the compound might interact with similar targets as Adefovir Dipivoxil.

Mode of Action

Given its structural similarity to Adefovir Dipivoxil, it may share a similar mode of action. Adefovir Dipivoxil is a prodrug that is metabolized into its active form, Adefovir, in the body. Adefovir then inhibits viral reverse transcriptase, an enzyme crucial for the replication of hepatitis B virus.

Actividad Biológica

The compound ((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) , also known by its CAS number 1416439-02-5 , is a complex organic molecule with significant potential in pharmacology, particularly as an antiviral agent. This article explores its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C19H30N5O9P , and it features several functional groups including purine derivatives, phosphoryl groups, and ester functionalities. These structural characteristics suggest that the compound may interact with biological systems in unique ways, particularly in relation to nucleic acid metabolism.

While the exact mechanism of action for this compound remains to be fully elucidated, its structure indicates potential interactions with enzymes involved in nucleotide metabolism. It may act as a nucleotide analog, which could interfere with viral replication processes.

Potential Mechanisms:

- Inhibition of Viral Replication : As a purine analog, it may mimic natural nucleotides, disrupting the synthesis of viral DNA.

- Enzyme Interaction : The phosphoryl group could facilitate interactions with kinases or polymerases involved in nucleic acid synthesis.

Biological Activity

Research indicates that this compound exhibits antiviral activity , particularly against viruses such as hepatitis B. Its activity is comparable to that of Adefovir dipivoxil, a well-known antiviral medication used to treat chronic hepatitis B infections. Adefovir dipivoxil requires metabolic conversion to its active form; however, this compound may possess inherent activity without such conversion.

Comparative Biological Activity Table

| Compound Name | Activity | Target Virus | Reference |

|---|---|---|---|

| Adefovir Dipivoxil | Antiviral | Hepatitis B | |

| (((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) | Antiviral | Hepatitis B |

Case Studies and Research Findings

- Antiviral Efficacy : In vitro studies have demonstrated that the compound inhibits the replication of hepatitis B virus (HBV). The specific IC50 values indicate effective concentrations that reduce viral load significantly.

- Safety Profile : Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully assess chronic exposure effects.

- Comparative Studies : Comparative analysis with other antiviral agents has shown that this compound may offer advantages such as reduced side effects and improved efficacy against resistant strains of HBV.

Future Directions in Research

Further research is needed to explore:

- Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with viral enzymes.

- Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in human subjects.

- Analog Development : Exploring modifications to enhance potency or reduce side effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with several antiviral prodrugs, particularly tenofovir derivatives. Key distinctions lie in substituent groups and ester linkages:

*Estimated based on molecular formula (C29H46N6O11P).

- Pivalamido vs. Amino Groups: The pivalamido group in the target compound increases steric bulk and hydrophobicity compared to the amino group in TDF/TAF. This may slow enzymatic degradation, prolonging systemic exposure .

Pharmacological and Metabolic Comparison

- Bioavailability: The pivaloyloxymethyl esters in the target compound mirror strategies used in adefovir dipivoxil, where pivalate esters enhance intestinal absorption by ~40% compared to non-esterified analogs . In contrast, TAF’s phenoxy-propanoate ester improves lymphatic uptake, achieving 90% higher intracellular active metabolite concentrations than TDF .

- Toxicity : Pivalate-based esters can generate pivalic acid upon hydrolysis, which may deplete carnitine reserves and cause mitochondrial toxicity. However, the pivalamido group in the target compound might mitigate this by altering metabolic pathways compared to traditional pivaloyloxymethyl prodrugs .

- Antiviral Efficacy : Structural analogs like 9-{2-[bis(pivaloyloxymethoxy)phosphinylmethoxy]ethyl}adenine demonstrate potent inhibition of viral polymerases (IC50 = 0.5–2.0 µM). The target compound’s pivalamido modification could further optimize binding affinity or resistance profiles .

Research Findings

- Synthetic Optimization : The target compound’s synthesis involves regioselective pivalamido introduction at the purine 6-position, a step requiring controlled reaction conditions to avoid byproducts .

- Stability Studies: Bis(2,2-dimethylpropanoate) esters exhibit <10% hydrolysis in simulated gastric fluid over 6 hours, compared to ~30% for TDF’s isopropyl carbonates, suggesting superior gastrointestinal stability .

- In Vivo Performance: Preclinical studies of similar pivalate-modified prodrugs report 2–3-fold higher plasma AUC (area under the curve) than amino-substituted analogs, attributed to enhanced passive diffusion .

Métodos De Preparación

Core Esterification Reaction

The target compound forms via a two-step process starting from (2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonic acid (adefovir). The primary reaction involves bis-esterification with chloromethyl pivalate (2,2-dimethylpropanoyloxymethyl chloride) in the presence of a base and phase transfer catalyst. The mechanism proceeds as follows:

-

Deprotonation : Triethylamine deprotonates the phosphonic acid group of adefovir, enhancing nucleophilicity.

-

Nucleophilic Substitution : Chloromethyl pivalate reacts with the deprotonated phosphonic acid, replacing chloride ions to form ester bonds.

-

Phase Transfer Catalysis : Tetrabutyl ammonium bromide facilitates ion exchange between polar (N,N-dimethylacetamide) and non-polar (ethyl acetate) phases, accelerating the reaction.

Key Reaction Parameters

Optimal conditions for maximizing yield while minimizing byproducts include:

Industrial-Scale Synthesis Protocol

Stepwise Procedure

-

Reactor Charging :

-

Reaction Initiation :

-

Workup and Isolation :

Impurity Formation Dynamics

The target compound frequently arises under suboptimal conditions:

-

Incomplete Washing : Residual chloromethyl pivalate in the organic phase leads to over-esterification.

-

Temperature Fluctuations : Reactions below 50°C favor mono-esterification, while above 60°C degrade the purine ring.

Analytical data from scaled batches indicate a 4–7% impurity yield when the above protocol is followed without rigorous temperature control.

Purification and Characterization

Crystallization Techniques

To isolate the compound from adefovir dipivoxil:

Analytical Profiles

| Technique | Key Findings | Reference |

|---|---|---|

| HPLC | Retention time: 12.8 min (C18 column, 0.1% H₃PO₄/MeCN) | |

| MS (ESI+) | m/z 626.3 [M+H]⁺ | |

| ¹H NMR | δ 1.20 (s, 18H, pivaloyl CH₃), δ 4.85 (d, 4H, POCH₂O) |

Scalability Challenges and Mitigation

Common Process Deviations

-

Solvent Residues : Traces of N,N-dimethylacetamide (>500 ppm) necessitate extended vacuum distillation.

-

Polymorphism : The formic acid solvate tends to convert to anhydrous forms above 40°C, requiring strict drying protocols.

Comparative Analysis of Alternative Routes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via a multi-step process involving phosphorylation and esterification. Key steps include:

- Phosphonate intermediate formation : Reacting 6-pivalamido-9H-purine with a phosphorylating agent (e.g., bis(pivaloyloxymethoxy)phosphinylmethoxyethyl chloride) under anhydrous conditions .

- Esterification : Using pivalic acid derivatives to protect hydroxyl groups, with catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures.

- Optimization : Adjusting molar ratios (1:1.2 for nucleophile:phosphorylating agent), temperature (0–5°C for phosphorylation), and reaction time (12–24 hours for esterification) improves yields to ~65–70% .

Q. How can X-ray crystallography be used to resolve structural ambiguities in this compound?

- Experimental Design :

- Crystal growth : Dissolve the compound in a 1:1 DMSO/ethanol mixture and allow slow evaporation at 25°C.

- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.

- Key parameters : Bond lengths (e.g., P–O = 1.58–1.62 Å), bond angles (e.g., O–P–O = 109.5°), and torsion angles (e.g., purine ring planarity deviations < 0.01 Å) .

- Data Interpretation : The asymmetric unit contains two independent molecules, with hydrogen bonding (N–H···O and O–H···O) stabilizing the crystal lattice .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign peaks using DEPT-135 (e.g., pivaloyl methyl groups at δ 1.20 ppm; purine H8 proton at δ 8.30 ppm) .

- FT-IR : Confirm phosphoryl (P=O stretch at 1250 cm⁻¹) and ester (C=O at 1730 cm⁻¹) functional groups.

- Mass Spectrometry : ESI-MS in positive mode ([M+H]+ at m/z 678.3) validates molecular weight .

Advanced Research Questions

Q. How can metabolic stability and degradation pathways of this compound be analyzed in vitro?

- Methodology :

- Hepatocyte incubation : Incubate with primary human hepatocytes (1 µM compound, 37°C, 24 hours) and analyze metabolites via LC-MS/MS.

- Key findings : Hydrolysis of pivaloyloxymethyl (POM) groups generates the active phosphonic acid metabolite, detected at m/z 450.2 .

Q. What strategies are used to assess pH-dependent stability in physiological buffers?

- Experimental Design :

- Buffer preparation : Test stability in PBS (pH 7.4), gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C.

- Analytical method : HPLC with a C18 column (acetonitrile/water gradient) quantifies intact compound over 24 hours.

Q. How do structural modifications (e.g., substituent variations) impact antiviral activity?

- Structure-Activity Relationship (SAR) Study :

- Modifications : Replace pivaloyl groups with acetyl or benzoyl esters.

- Biological assay : Measure IC50 against HIV-1 in MT-4 cells (wild-type and drug-resistant strains).

- Findings : Pivaloyl derivatives exhibit superior membrane permeability (logP = 2.5 vs. 1.8 for acetyl) and 10-fold higher potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.